(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

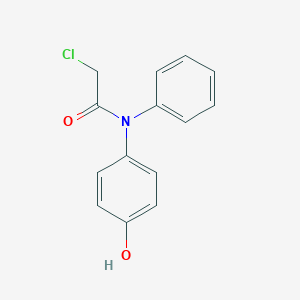

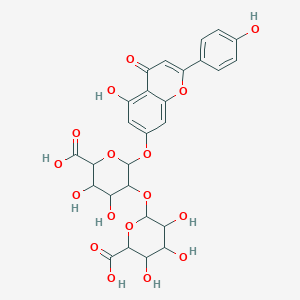

El ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico es un derivado de los aminoácidos, específicamente modificado con el grupo 9-fluorenilmetiloxicarbonilo (Fmoc). Este compuesto se utiliza ampliamente en la síntesis de péptidos debido a su capacidad para proteger el grupo amino durante las reacciones químicas. El grupo Fmoc es particularmente favorecido porque se puede eliminar en condiciones básicas suaves, lo que lo convierte en una herramienta versátil en la síntesis orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico generalmente implica la protección del grupo amino del aminoácido con el grupo Fmoc. El procedimiento general incluye:

Material de partida: El aminoácido (S)-2-amino-4-etil-hexanoico.

Reactivos: Cloruro de Fmoc y una base como el carbonato de sodio.

Condiciones de reacción: La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente.

Métodos de producción industrial: En un entorno industrial, la producción del ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico sigue principios similares, pero a mayor escala. El proceso implica:

Reactores a granel: Reactores a gran escala para manejar el mayor volumen de reactivos.

Purificación: Técnicas como la cristalización y la cromatografía para purificar el producto final.

Control de calidad: Pruebas rigurosas para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico experimenta varias reacciones químicas, que incluyen:

Desprotección: Eliminación del grupo Fmoc utilizando una base como la piperidina.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la hidroxibenzotriazol (HOBt).

Reactivos y condiciones comunes:

Desprotección: Piperidina en dimetilformamida (DMF) a temperatura ambiente.

Acoplamiento: DCC y HOBt en un solvente orgánico como el diclorometano.

Productos principales:

Aminoácido desprotegido: La eliminación del grupo Fmoc produce el aminoácido libre.

Péptidos: Las reacciones de acoplamiento dan como resultado la formación de péptidos, que son cadenas de aminoácidos.

Aplicaciones Científicas De Investigación

El ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado en la síntesis de péptidos y proteínas, sirviendo como un bloque de construcción en la síntesis de péptidos en fase sólida.

Biología: Facilita el estudio de la estructura y función de las proteínas al permitir la síntesis de secuencias peptídicas específicas.

Medicina: Desempeña un papel en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: Utilizado en la producción de péptidos bioactivos y otras moléculas orgánicas complejas.

Mecanismo De Acción

El principal mecanismo de acción del ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico implica la protección del grupo amino durante la síntesis de péptidos. El grupo Fmoc evita reacciones no deseadas en el sitio amino, lo que permite reacciones selectivas en otros grupos funcionales. El grupo Fmoc se elimina en condiciones básicas, revelando el grupo amino libre para reacciones posteriores .

Compuestos similares:

Ácido Fmoc-2-aminoctanoico: Otro aminoácido protegido con Fmoc con una estructura similar pero diferente longitud de cadena lateral.

Fmoc-lisina: Contiene un grupo amino adicional en la cadena lateral, ofreciendo diferente reactividad y aplicaciones.

Singularidad: El ácido (S)-2-(Fmoc-amino)-4-etil-hexanoico es único debido a su estructura de cadena lateral específica, que proporciona propiedades estérica y electrónica distintas. Esta singularidad lo hace particularmente útil en la síntesis de péptidos con características estructurales y funcionales específicas.

Comparación Con Compuestos Similares

Fmoc-2-aminooctanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain length.

Fmoc-lysine: Contains an additional amino group on the side chain, offering different reactivity and applications.

Uniqueness: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Propiedades

Fórmula molecular |

C23H27NO4 |

|---|---|

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |

Clave InChI |

XJEVIPVJYGAMKH-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)

![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)